Verbenone

Descripción general

Descripción

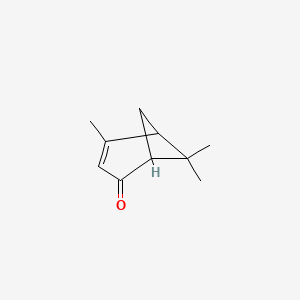

La verbenona, también conocida como 4,6,6-trimetil-biciclo[3.1.1]hept-3-en-2-ona, es un compuesto orgánico natural clasificado como una cetona monoterpénica. Se encuentra en varias plantas, incluido el aceite de verbena española y el romero . La verbenona es conocida por su agradable olor característico y su papel como feromona de insectos, particularmente en el control de los escarabajos de la corteza .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La verbenona se puede sintetizar a través de la oxidación catalítica del α-pineno con oxígeno del aire. Los catalizadores utilizados en este proceso incluyen metales de transición bivalentes como cobalto, manganeso y níquel . La reacción implica la formación de hidroperóxidos, que luego se descomponen mediante destilación de vapor fraccionada en un medio alcalino. La fracción de producto oxidado se somete a una oxidación adicional con una mezcla crómica para producir verbenona .

Métodos de producción industrial: En entornos industriales, la verbenona se produce mediante la oxidación del α-pineno, un componente principal de la trementina. El proceso incluye la epoxidación del doble enlace del α-pineno, la oxidación alílica y reacciones secundarias que conducen a la formación de sustancias de alto punto de ebullición y compuestos ácidos . El producto final se purifica mediante rectificación o tratamiento con sulfito de sodio .

Análisis De Reacciones Químicas

Oxidation of Verbenol

Verbenone is produced via oxidation of cis-verbenol, a reaction critical in bark beetle pheromone systems:

-

Catalysts : Gut facultative anaerobes (Pantoea conspicua, Enterobacter xiangfangensis) .

-

Oxygen Dependence : Conversion efficiency increases with O₂ (20% O₂: 85% yield; anaerobic: <10%) .

Table 2: Verbenol → this compound Conversion Efficiency

| O₂ Concentration | Bacterial Species | This compound Yield (%) |

|---|---|---|

| Anaerobic | E. xiangfangensis | 8.2 ± 1.3 |

| 10% O₂ | P. conspicua | 42.5 ± 3.7 |

| 20% O₂ | S. warneri | 89.1 ± 4.2 |

Aldol Condensation

This compound undergoes aldol reactions with heterocyclic/aromatic aldehydes to yield bioactive derivatives:

-

Example : (1S)-(-)-Verbenone + picolinaldehyde → (1S,5R)-6,6-dimethyl-4-((E)-2-(pyridin-2-yl)vinyl)bicyclo[3.1.1]hept-3-en-2-one (77% yield) .

Hydrogenation

Catalytic hydrogenation of this compound produces cis-verbanone with high diastereoselectivity:

Photochemical Rearrangement

UV irradiation induces skeletal rearrangement to chrysanthenone:

Enzymatic Conversion

This compound is synthesized chemoenzymatically from geranyl diphosphate (GDP):

Fragmentation in Mass Spectrometry

Collision-induced dissociation (CID) of deprotonated this compound derivatives reveals fragmentation pathways:

Thermal Decomposition

Pyrolysis at >200°C yields:

Aplicaciones Científicas De Investigación

Pest Management in Forestry

Verbenone is primarily recognized for its efficacy in managing bark beetle populations, particularly the mountain pine beetle (Dendroctonus ponderosae) and southern pine beetle (Dendroctonus frontalis). It acts as an anti-aggregant pheromone, disrupting the communication between beetles and reducing their ability to mass-attack trees.

Efficacy Against Bark Beetles

Numerous studies have demonstrated the effectiveness of this compound formulations in protecting trees from bark beetle infestations. For instance:

- Field Trials : Research conducted in Montana and California showed that trees treated with this compound pouches or SPLAT Verb (a slow-release formulation) exhibited significantly higher survival rates compared to untreated controls. In one trial, untreated trees experienced up to 90% mortality due to beetle attacks, while treated trees showed a survival rate increase of 2-7% depending on the formulation used .

- Trap Studies : In trials assessing the impact of this compound on saproxylic beetles in Tuscany, Italy, this compound was integrated into pheromone traps. Results indicated a significant reduction in captures of certain bark beetle species while increasing the diversity of other saproxylic beetles caught .

Comparison of Formulations

A comparative analysis of different this compound formulations highlights their respective efficacies:

| Formulation | Survival Rate Increase | Application Method |

|---|---|---|

| This compound Pouches | 2-3% | Stapled to tree boles |

| SPLAT Verb | 4-7% | Applied as a paste |

This data underscores the potential for SPLAT Verb to outperform traditional pouches under certain conditions .

Medicinal Applications

Beyond its use in pest control, this compound has also been investigated for its potential therapeutic properties. Research indicates that this compound may possess anti-inflammatory and antimicrobial effects.

Aromatherapy and Therapeutic Uses

This compound is utilized in aromatherapy due to its pleasant scent and potential health benefits. Studies have explored its effects on anxiety and pain relief when used in conjunction with other essential oils . While more research is needed to substantiate these claims fully, initial findings suggest that it may contribute positively to mental well-being.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mountain Pine Beetle Management

A comprehensive study conducted over several years evaluated the effectiveness of this compound pouches in protecting lodgepole pine stands from mountain pine beetle infestations. The results indicated that treated trees had a zero percent mortality rate compared to high mortality rates among untreated trees . This underscores the importance of this compound as a viable option for forest management strategies.

Southern Pine Beetle Control

In another significant trial focused on southern pine beetles, researchers found that implementing a strong forest management program alongside this compound treatments resulted in high efficacy rates against infestations . This case emphasizes the necessity of integrating chemical treatments with broader ecological management practices.

Mecanismo De Acción

La verbenona ejerce sus efectos a través de varios mecanismos:

Señal antiagregación: En los escarabajos de la corteza, la verbenona actúa como una señal química antiagregación, reduciendo la probabilidad de que otros escarabajos aterricen y ataquen un árbol.

Actividad anticonvulsiva: La verbenona ha demostrado actividad anticonvulsiva al modular la expresión de ARN de genes como COX-2, BDNF y c-fos.

Comparación Con Compuestos Similares

La verbenona se compara a menudo con otras cetonas monoterpenoides como la carvona. Tanto la verbenona como la carvona se pueden obtener de la oxidación alílica del α-pineno y el limoneno, respectivamente . La verbenona es única en su papel como señal química antiagregación para los escarabajos de la corteza, una propiedad que no comparte la carvona .

Compuestos similares:

Carvona: Otra cetona monoterpenoide con aplicaciones en la industria de productos químicos finos.

Mirtenal: Un compuesto relacionado que se puede preparar a partir de la oxidación de los pinenos.

Las propiedades únicas de la verbenona y su amplia gama de aplicaciones la convierten en un compuesto valioso en varios campos de la investigación científica y la industria.

Actividad Biológica

Verbenone, a terpenoid compound derived from pinene, has garnered significant attention due to its diverse biological activities. This article explores its insecticidal properties, antifungal effects, anti-inflammatory activity, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is a bicyclic monoterpene characterized by its ketone functional group. Its structural variations, particularly the stereochemistry of the double bond, play a crucial role in its biological activity. The compound exists in two stereoisomeric forms: (R)-verbenone and (S)-verbenone, with the former often exhibiting superior biological efficacy.

Insecticidal Activity

Recent studies have highlighted the potential of this compound derivatives as insecticides. A notable investigation synthesized cantharidin-based this compound derivatives and assessed their larvicidal effects against Plutella xylostella (diamondback moth). The results indicated that (R)-verbenone derivatives showed significant larvicidal activity, with mortality rates reaching up to 100% at concentrations of 100 mg/L after four days. In contrast, (S)-verbenone derivatives displayed negligible activity .

Table 1: Larvicidal Activity of this compound Derivatives

| Compound | Configuration | Mortality (%) at 100 mg/L |

|---|---|---|

| 5a | (R) | 13.3 |

| 5b | (R) | 46.7 |

| 2a | (S) | 0 |

| 2b | (S) | 0 |

| 5c | (R) | 20 |

| 6q | (R) | 100 |

The study concluded that the presence of a double bond between the this compound and phenyl moieties is essential for maintaining insecticidal activity .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various (Z)- and (E)-verbenone derivatives and evaluated their antifungal activities against pathogens such as Alternaria solani and Cercospora arachidicola. The compound (E)-4n demonstrated remarkable antifungal efficacy with growth inhibition rates exceeding those of commercial fungicides like chlorothalonil .

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Target Pathogen | Growth Inhibition (%) at 50 µg/mL |

|---|---|---|

| E-4n | Alternaria solani | 92.2 |

| E-4n | Physalospora piricola | 80.0 |

| E-4n | Cercospora arachidicola | 76.3 |

These findings suggest that this compound derivatives could serve as effective alternatives to traditional fungicides in agricultural practices .

Anti-Inflammatory and Antinociceptive Activities

Research has also explored the anti-inflammatory properties of this compound. A study reported that both this compound and essential oil from Cymbopogon species exhibited significant anti-inflammatory effects, comparable to indomethacin, a standard anti-inflammatory drug. The effective dose for this compound was determined to be around 54.95 mg/kg .

Case Studies and Applications

- Insect Management : this compound's ability to act as an antiaggregation pheromone has been utilized in integrated pest management strategies to control bark beetle populations effectively.

- Aromatherapy : In aromatherapy, this compound is noted for its calming effects, contributing to stress reduction and improved mental health outcomes in patients undergoing treatment for anxiety disorders .

- Agricultural Practices : The synthesis of novel this compound derivatives has opened avenues for developing environmentally friendly pesticides that mitigate the impact of insect resistance .

Propiedades

IUPAC Name |

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048115 | |

| Record name | DL-Verbenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-57-9, 5480-12-6 | |

| Record name | (±)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Verbenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.